ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate
CAS No.: 215123-89-0
Cat. No.: VC2268196
Molecular Formula: C13H11F3O3
Molecular Weight: 272.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 215123-89-0 |
|---|---|
| Molecular Formula | C13H11F3O3 |
| Molecular Weight | 272.22 g/mol |
| IUPAC Name | ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate |
| Standard InChI | InChI=1S/C13H11F3O3/c1-2-18-12(17)9-7-8-5-3-4-6-10(8)19-11(9)13(14,15)16/h3-7,11H,2H2,1H3 |
| Standard InChI Key | OROLCVQVANZPLP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=CC=CC=C2OC1C(F)(F)F |
| Canonical SMILES | CCOC(=O)C1=CC2=CC=CC=C2OC1C(F)(F)F |
Introduction
Chemical Structure and Properties
Ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate is characterized by its distinctive molecular structure containing a chromene core with specific functional group modifications. The compound has a molecular formula of C13H11F3O3 and a molecular weight of approximately 272.22 g/mol. The structural framework consists of a 2H-chromene ring system where a trifluoromethyl (CF3) group is attached at the C-2 position and an ethyl carboxylate group occupies the C-3 position.
The presence of the trifluoromethyl group is particularly significant as it imparts important pharmacological properties to the molecule. Trifluoromethyl groups are known to enhance metabolic stability and bioactivity in pharmaceutical compounds, which explains the growing interest in this particular chromene derivative in drug development research. The ethyl carboxylate function provides an additional site for potential structural modifications, making this compound a versatile building block for more complex molecular architectures.
The physical properties of ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate align with those typical of similar chromene derivatives. Its chemical behavior is influenced by the electron-withdrawing nature of the trifluoromethyl group, which affects the reactivity of adjacent positions in the chromene ring system. This combination of structural features creates a unique electronic environment that contributes to the compound's specific chemical reactivity and biological interactions.
Synthetic Methodologies
Knoevenagel Condensation and Cyclization Approach
The most efficient and widely documented synthetic route for preparing ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate involves a Knoevenagel condensation followed by an intramolecular cyclization. This process typically begins with the reaction between salicylaldehydes and ethyl trifluoroacetoacetate in the presence of appropriate catalysts . The reaction proceeds via the formation of a 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate intermediate, which can be further processed to obtain the target compound.
A particularly noteworthy advancement in this synthetic approach is the development of solvent-free conditions using silica-immobilized L-proline as a catalyst. According to research findings, the reaction can be efficiently conducted in an oven or microwave oven, which significantly enhances the reaction rate while maintaining high yields . This method represents an environmentally friendly approach that aligns with green chemistry principles, offering advantages such as reduced waste generation and energy consumption.
The efficiency of this catalytic system was systematically investigated, revealing that a catalyst loading of approximately 30 mol% relative to the salicylaldehyde substrate provides optimal results . The reaction parameters, including the ratio of reactants, significantly influence the yield, highlighting the importance of precise reaction condition control in this synthetic methodology.
Alternative Synthetic Approaches
Beyond the Knoevenagel condensation method, alternative synthetic routes have been reported for accessing ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate and related derivatives. One approach involves Lewis acid-mediated C-C coupling reactions between 2-hydroxy-2-(trifluoromethyl)-2H-chromenes and various indoles . This method proceeds via regioselective nucleophilic substitution and has proven effective for preparing a series of biologically and pharmacologically important 2- and 4-functionalized 2-(trifluoromethyl)-2H-chromenes in high yields .
Another synthetic strategy documented in the literature involves the intramolecular cyclization of 3-(perfluoroalkyl)-3-phenoxypropenals in the presence of aluminum chloride as reported by Laurent and colleagues . Wang et al. have also described the synthesis of related 2-trifluoromethyl-2H-benzopyran-3-carboxylic acids from the reaction of substituted salicylaldehydes with ethyl trifluorocrotonate, which has relevance to the preparation of the target compound .
These diverse synthetic approaches provide flexibility in the preparation of ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate, allowing researchers to select the most appropriate method based on available starting materials, required scale, and specific laboratory constraints.
Structural Characterization
Spectroscopic Data
Ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate and its related derivatives have been thoroughly characterized using various spectroscopic techniques. Infrared (IR) spectroscopy of these compounds reveals characteristic absorption patterns that confirm their structural features. The IR spectra typically display OH absorption in the range of 3110-3443 cm^-1 for hydroxylated intermediates, and intensive absorption bands in the range of 1671-1721 cm^-1 attributed to the C=O stretching vibrations in the ester groups .
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information. In the ^1H-NMR spectra, the diagnostic signal for the proton H-4 in chromene derivatives appears at 7.64-8.47 ppm, which is typically at a lower field than common aromatic protons . For hydroxylated derivatives, the signal for the -OH group at the C-2 position appears at 7.22-9.60 ppm, shifted downfield due to the formation of intramolecular hydrogen bonding between the OH and the oxygen atom in the carboxyl group, as well as the neighboring electron-withdrawing CF3 group .
In the ^13C-NMR spectra, the trifluoromethyl carbon signals appear as quartets due to carbon-fluorine coupling, providing confirmation of the CF3 group's presence in the structure . High-Resolution Mass Spectrometry (HRMS) has also been employed to confirm the molecular formula and exact mass of these compounds, offering further validation of their structural identity.
X-ray Crystallographic Analysis
X-ray crystallography has provided definitive structural information for some derivatives of ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate. Crystal structures of related compounds, specifically hydroxylated derivatives such as compound 3a (C13H11F3O4) and 3c (C13H10BrF3O4), have been determined . These crystallographic studies reveal important structural details including bond lengths, angles, and molecular packing arrangements.
The crystallographic data for these compounds is summarized in Table 1:
| Crystal Parameter | Compound 3a | Compound 3c |
|---|---|---|
| Formula | C13H11F3O4 | C13H10BrF3O4 |
| Formula Weight | 288.22 | 367.12 |
| Crystal System | monoclinic | monoclinic |
| Space Group | P2(1)/c | P2(1)/c |
| a (Å) | 8.415 (1) | 7.085 (2) |
| b (Å) | 16.604 (3) | 12.831 (3) |
| c (Å) | 9.443 (9) | 15.526 (3) |
| β (deg) | 97.51 (3) | 93.52 (3) |
| V (Å3) | 1308.2 (5) | 1408.9 (5) |
| Z | 4 | 4 |
| T (K) | 293 (2) | 293 (2) |
| Dcalc (Mg m-3) | 1.463 | 1.731 |
| μ (mm-1) | 0.135 | 2.964 |
| R1 (I>2σ(I)) | 0.0792 | 0.0492 |
| wR2 (I>2σ(I)) | 0.2261 | 0.1433 |
| GOOF | 1.052 | 1.074 |
The crystallographic analysis also revealed the presence of intramolecular hydrogen bonding in hydroxylated derivatives, with the following hydrogen bond parameters:
| Crystal | D-H···A | d(D-H) | d(D···A) | D-H···A |
|---|---|---|---|---|
| 3a | O2-H2···O3 | 0.82 | 2.71 (1) | 143 |
| 3c | O2-H2···O3 | 0.82 | 2.64 (1) | 147 |
These molecular structures, showing the atomic numbering scheme and displacement ellipsoids drawn at the 30% probability level, provide valuable insights into the three-dimensional arrangement of these chromene derivatives . The molecules pack in an offset face-to-face arrangement, forming layered stacks in the crystal structure.
Biological Activities and Applications
Pharmacological Properties
Research indicates that ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate exhibits notable biological activities. Preliminary studies suggest potential anti-inflammatory and anticancer properties, although the specific mechanisms of action and efficacy require further investigation. The trifluoromethyl group is known to enhance metabolic stability and bioactivity in pharmaceutical compounds, which contributes to the compound's potential therapeutic value.
Structurally related 2H-chromene derivatives have been investigated as P2Y6 receptor antagonists, indicating the potential relevance of this chemical scaffold in developing targeted therapeutics . Table 2 presents IC50 values for various 2H-chromene derivatives tested against the human P2Y6 receptor:
| Compound | R = | IC50, hP2Y6R (μM, mean±SEM) |
|---|---|---|
| Known compounds | ||
| 3, TIM-38 | H | 2.91±1.21 |
| 4, Br-TIM-38 | Br | 3.49±1.54 |
| New compounds | ||
| 5 | I | 4.00±1.59 |
| 6 | C≡CH | 1.33±0.31 |
| 7 | C≡C-Si(CH3)3 | 0.785±0.058 |
| 8 | C≡C-Si(CH2CH3)3 | 0.604±0.239 |
| 9 | C≡C-C(CH3)3 | 6.59±1.95 |
| 10 | C≡C-(c-Pr) | 4.87±1.96 |
| 11 | C≡C-CH2OH | 7.31±1.03 |
| 12 | C≡CCH2-NH-COCH3 | 7.67±2.22 |
While these data specifically relate to 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, they demonstrate the potential of this chemical scaffold in developing receptor-targeted compounds with therapeutic potential .
Research and Development Applications
Ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate serves as a valuable building block in medicinal chemistry and materials science research. The compound's unique structure, featuring both a trifluoromethyl group and an ethyl ester functionality, provides opportunities for further structural modifications to optimize biological activity or physical properties for specific applications.
In medicinal chemistry, this compound and its derivatives have garnered attention as potential leads for anti-inflammatory drug development. The trifluoromethyl group, often associated with enhanced metabolic stability and bioactivity, makes this compound particularly interesting for pharmaceutical research. Furthermore, preliminary studies suggesting anticancer properties indicate potential applications in oncology research, though more comprehensive investigations are needed to establish the compound's efficacy and mechanism of action in this context.
Structural Analogs and Derivatives
Several compounds share structural similarities with ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate, including derivatives with different halogen substitutions on the chromene ring system. These structural variations can significantly affect reactivity and biological activity profiles, providing opportunities for structure-activity relationship studies.
Some notable structural analogs include:
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Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate: Features a chlorine substitution on the chromene ring, potentially altering the compound's reactivity and biological interactions .
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Ethyl 7-iodo-2-(trifluoromethyl)-2H-chromene-3-carboxylate: Contains an iodine substituent, which may confer different biological activities due to the unique properties of the iodine atom .
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2-Hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates: These hydroxylated derivatives represent important synthetic intermediates and potentially possess distinct biological properties due to the presence of the hydroxyl group .
-
3-Nitro-2-(trifluoromethyl)-2H-chromene derivatives: These compounds have been investigated as P2Y6 receptor antagonists, demonstrating the versatility of the 2-(trifluoromethyl)-2H-chromene scaffold in developing targeted therapeutics .
The structural diversity within this chemical family enables researchers to explore various modifications to optimize properties for specific applications, whether in pharmaceutical development or materials science.
Future Research Directions
Medicinal Chemistry Investigations
Future research on ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate is likely to focus on comprehensive evaluation of its biological activities, particularly its reported anti-inflammatory and anticancer properties. Detailed studies investigating the mechanism of action, structure-activity relationships, and in vivo efficacy will be essential to determine the compound's potential as a lead structure for drug development.
The compound's interaction with specific enzymes or receptors involved in inflammatory pathways requires further investigation. Initial findings suggest potential interactions, but detailed kinetic studies are necessary to elucidate these interactions fully. Additionally, exploring the compound's potential as a P2Y6 receptor antagonist, similar to related chromene derivatives, could yield valuable insights into its pharmacological profile.
Synthetic Methodology Improvements
Although efficient synthetic routes for preparing ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate have been developed, there remains room for improvement in terms of reaction conditions, catalyst efficiency, and scalability. Future research might focus on developing more sustainable and economical synthetic approaches, particularly those that align with green chemistry principles.
The existing solvent-free methodologies using silica-immobilized L-proline represent a significant advancement in this direction . Future work could explore other environmentally benign catalysts or reaction conditions to further improve yield, selectivity, and scalability. Additionally, investigating continuous flow synthesis methods could facilitate the scale-up of these reactions for industrial applications.
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